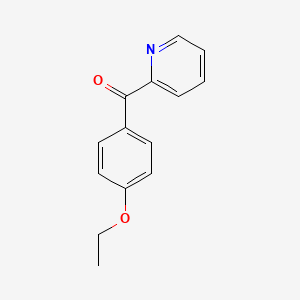

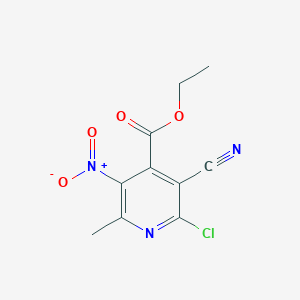

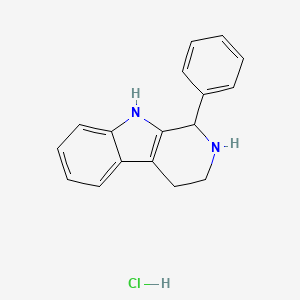

![molecular formula C31H28N2O B1296024 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 37123-09-4](/img/structure/B1296024.png)

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives has been achieved through different methods. One study reports the synthesis of novel azines with potential antibacterial properties . Another paper describes the synthesis of N-acyl derivatives of the compound, providing insights into the structural characterization and conformational preferences . Additionally, a study mentions the synthesis of carbethoxy derivatives and other related compounds, contributing to the understanding of their chemical shifts and spectral assignments . A microwave-assisted synthesis method has also been developed, which offers advantages such as the absence of catalysts, accelerated reaction rates, high yields, simplicity, and eco-friendliness .

Molecular Structure Analysis

The molecular structure and stereochemistry of these compounds have been extensively studied. NMR spectral data suggest that the N-acyl derivatives prefer to exist in a twin-chair conformation with partial flattening at the amide nitrogen end, which helps to avoid A1,3-strain with coplanar acyl groups . The X-ray crystal structure of one of the N-dichloroacetyl derivatives supports this twin-chair conformation in the solid state .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes that lead to the formation of the bicyclic structure. The papers provided do not detail specific reaction mechanisms but focus on the synthesis and characterization of the final products and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives are inferred from their structural data and antibacterial activity. The spectral data, including IR, 1D, and 2D NMR, provide information on the conformation and electronic environment of the compounds . The antibacterial activity of these compounds has been evaluated against various bacterial strains, indicating their potential as antibacterial agents .

Mécanisme D'action

Propriétés

IUPAC Name |

2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O/c34-31-25-27(21-13-5-1-6-14-21)32-29(23-17-9-3-10-18-23)26(31)30(24-19-11-4-12-20-24)33-28(25)22-15-7-2-8-16-22/h1-20,25-30,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTQAMYBEGYMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298279 | |

| Record name | 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |

CAS RN |

37123-09-4 | |

| Record name | NSC122140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the structure of 1,3-Diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine compared to 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one?

A1: While both compounds share structural similarities as bicyclic systems, 1,3-Diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine represents the first reported structure containing the specific 3,4-dihydrobenzo[b][1,6]naphthyridine fragment. [] This compound exhibits a significant bend in the C=N double bond out of the plane of the aromatic system. In contrast, 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is characterized by its two fused piperidine rings. [] Research on this compound focuses on the conformational behavior of these rings, influenced by factors like stereoelectronic effects and substituent positions.

Q2: How do stereoelectronic effects influence the conformation of 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and related compounds?

A2: Studies utilizing NMR spectroscopy and X-ray diffraction revealed distinct conformational preferences in 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and similar structures. [] The presence of the four phenyl groups in 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one leads to a chair-boat conformation of the six-membered rings. Conversely, related compounds like 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones adopt a chair-chair conformation. This difference arises from the interaction between the lone pair electrons of nitrogen and the antibonding sigma orbital of specific C-H bonds (nN→σ*C–H), a type of hyperconjugative interaction. These stereoelectronic effects significantly impact the overall three-dimensional shape and potential reactivity of these molecules.

Q3: What insights can be gained from the crystal structure of 3-Nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one?

A3: The crystal structure of 3-Nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one provides valuable information about the spatial arrangement of its substituents and its conformational preferences. [] Analysis reveals that the two piperidine rings adopt slightly distorted chair conformations. Interestingly, the phenyl rings on the N-unsubstituted piperidine ring occupy equatorial positions, while those on the N-nitroso-substituted ring are axial. The NO group exhibits coplanarity with the piperidine ring. This structural data sheds light on potential steric interactions and electronic effects within the molecule, crucial for understanding its properties and reactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

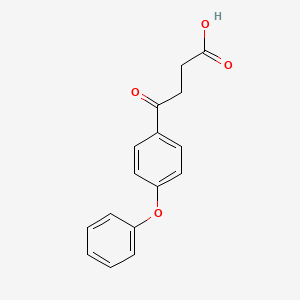

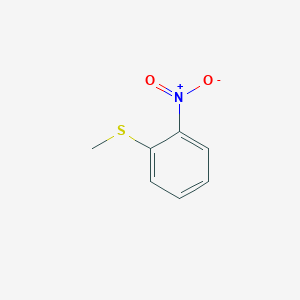

![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)